molecular formula C13H17N3S B1491239 4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2097986-78-0

4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

Cat. No.: B1491239
CAS No.: 2097986-78-0
M. Wt: 247.36 g/mol
InChI Key: BUDVZQDXQICQHC-UHFFFAOYSA-N
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Description

4-((4-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl-linked pyrazole ring bearing a thiophen-2-yl group. This structure combines the rigidity of the piperidine scaffold with the aromatic and electronic diversity of the pyrazole-thiophene system.

Properties

IUPAC Name

4-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-13(17-7-1)12-8-15-16(10-12)9-11-3-5-14-6-4-11/h1-2,7-8,10-11,14H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDVZQDXQICQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2C=C(C=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine is a member of the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : A piperidine ring substituted with a thiophen-2-yl group attached to a pyrazole moiety.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, including:

CompoundCell LineIC50 (µg/mL)
7fA549193.93
7aA549208.58
7bA549238.14
7cA549274.60

These results suggest that the presence of the pyrazole ring enhances the cytotoxicity of these compounds against cancer cells .

Anti-inflammatory Properties

Research indicates that some pyrazole derivatives can effectively inhibit inflammatory responses. For example, compounds derived from similar structures have shown significant inhibition of pro-inflammatory cytokines and stabilization of red blood cell membranes, demonstrating their potential as anti-inflammatory agents .

Study on Pyrazole Derivatives

A comprehensive study investigated a series of thiophene-bearing pyrazole derivatives for their biological activities. The results indicated that these compounds not only exhibited broad-spectrum antimicrobial activity but also demonstrated significant antioxidant properties with DPPH scavenging percentages ranging from 84.16% to 90.52% .

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. The results revealed promising interactions with key enzymes involved in cancer progression and inflammation, suggesting a mechanism through which these compounds exert their biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Compound 1: 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine
  • Structure : The pyrazole ring is substituted with a 4-methoxyphenyl group instead of thiophen-2-yl.
  • Key Data :
    • CAS RN: 902836-36-6
    • Molecular Formula: C15H19N3O
    • Molecular Mass: 257.33
  • The phenyl ring provides a planar aromatic system, contrasting with the electron-rich, π-conjugated thiophene.
Compound 2: 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine
  • Structure : A boronate ester replaces the thiophen-2-yl group.
  • Key Data :
    • CAS RN: 1175708-03-8
    • Molecular Formula: C14H24BN3O2
  • Comparison: The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making this compound a versatile synthetic intermediate. Unlike thiophene, the boronate ester is non-aromatic and introduces sp³ hybridization, altering electronic properties.
Compound 3: 4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidine
  • Structure : A 4-chlorophenyl group is attached at the pyrazole’s 3-position.
  • Key Data :
    • Referenced in .
  • Comparison :
    • The chlorine atom increases lipophilicity and may enhance membrane permeability compared to the thiophene’s sulfur atom.
    • Steric effects at the pyrazole’s 3-position could influence binding selectivity in biological targets.

Modifications to the Piperidine Core

Compound 4: 1-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine
  • Structure : A methyl group is added to the piperidine nitrogen.
  • Key Data :
    • CAS RN: 1083326-46-8
  • The boronate ester retains utility in cross-coupling, similar to Compound 2.
Compound 5: 1-(Ethylsulfonyl)-4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
  • Structure : A sulfonyl group is introduced on the piperidine.
  • Key Data :
    • Molecular Formula: C17H30BN3O4S
    • Molecular Weight: 383.32
  • Comparison :
    • The sulfonyl group enhances polarity and may improve aqueous solubility.
    • The ethylsulfonyl substituent could modulate pharmacokinetic properties, such as protein binding.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine can be broadly divided into three key stages:

This approach leverages well-established heterocyclic chemistry and alkylation reactions under controlled conditions to optimize yield and purity.

Preparation of the Pyrazole-Thiophene Intermediate

The pyrazole ring bearing the thiophene substituent at the 4-position is typically synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated ketones or halides. A representative method includes:

This step is crucial for introducing the thiophen-2-yl group at the 4-position of the pyrazole ring, which imparts unique electronic and steric properties to the molecule.

Preparation of the Piperidine Moiety

The piperidine ring is commonly prepared or sourced as 4-substituted piperidine derivatives. Key preparation notes include:

Coupling via Methylene Linker

The critical step to form this compound involves linking the pyrazole nitrogen (N-1) to the piperidine ring through a methylene bridge. This is achieved by:

Representative Reaction Conditions and Yields

Step Reagents and Conditions Temperature Time Yield (%) Notes
Pyrazole-thiophene synthesis 4,5-dihydropyrazole-1-carbothioamide + phenacyl bromide 40–45 °C, PEG-400 2 hours Moderate Stirring, reflux in ethanol or PEG-400
Piperidine derivative prep Piperidine-4-carboxylic acid + formaldehyde + Pd catalyst 90–95 °C Several hours High Transfer hydrogenation
Coupling (alkylation) Pyrazole + piperidine-methylene halide + base Ambient to reflux Several hours Good Inert atmosphere, solvent-dependent

Research Findings and Optimization Notes

  • Catalyst Loading and Temperature: In transfer hydrogenation steps for piperidine derivatives, catalyst loading above 0.02 wt% allows lower temperature operation (~70 °C), reducing product discoloration and improving purity.

  • Grignard Reagents: Grignard methodology is preferred over lithium reagents for certain coupling steps due to milder conditions (ambient temperature) and avoidance of cryogenic equipment.

  • Solvent Choice: PEG-400 and ethanol are commonly used solvents for pyrazole ring formation, balancing solubility and reaction kinetics.

  • Purity and Color: Lower reaction temperatures during amination steps prevent discoloration, yielding white crystalline solids rather than yellow or brown products.

  • Yields: Pyrazole-thiophene intermediates typically show moderate yields; subsequent coupling steps can be optimized to achieve good overall yields.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents Conditions Outcome
Pyrazole-thiophene formation 4,5-dihydropyrazole-1-carbothioamide, phenacyl bromide Reflux in ethanol or PEG-400, 40–45 °C, 2 h Pyrazoline intermediate with thiophene substituent
Piperidine derivative synthesis Piperidine-4-carboxylic acid, formaldehyde, Pd catalyst Transfer hydrogenation, 90–95 °C, several hours 1-methylpiperidine-4-carboxylic acid or salt
Coupling via methylene bridge Pyrazole + piperidine-methylene halide, base Ambient to reflux, inert atmosphere This compound

Q & A

Q. What are the optimal synthetic routes for 4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine, and how are reaction conditions optimized?

The synthesis typically involves multi-step pathways, including:

  • Step 1 : Coupling of thiophene-2-carboxylic acid derivatives with pyrazole precursors via Suzuki-Miyaura cross-coupling or nucleophilic substitution.
  • Step 2 : Introduction of the piperidine moiety through reductive amination or alkylation reactions.
  • Step 3 : Final functionalization of the methyl-piperidine bridge.

Q. Optimization Parameters :

  • Temperature : Lower temperatures (0–25°C) reduce side reactions during alkylation steps .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic coupling .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments in the thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and piperidine (δ 1.5–3.0 ppm) moieties .
    • ¹³C NMR : Confirms carbon connectivity, particularly for the methylene bridge (C–N, δ 40–50 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 275.12 g/mol) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (≥95% purity threshold) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to receptors (e.g., kinases, GPCRs). The thiophene and pyrazole groups show affinity for hydrophobic pockets, while the piperidine moiety may engage in hydrogen bonding .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • SAR Analysis : Modifications to the thiophene or pyrazole rings (e.g., halogenation) improve potency in enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Assay Conditions : Variability in ATP concentrations (1–10 mM) or incubation times .
    • Structural Isomerism : Cis vs. trans configurations of the piperidine-methyl group alter binding conformations .
  • Validation Strategies :
    • Dose-Response Curves : Repeat assays with standardized protocols (e.g., 72-hour incubations, 10% FBS) .
    • X-ray Crystallography : Resolve 3D structures of ligand-target complexes to confirm binding modes .

Q. What strategies mitigate instability of the compound under physiological conditions?

  • pH Stability : The compound degrades at pH > 7.5 due to hydrolysis of the methylene bridge. Buffered solutions (pH 6.8–7.2) in PBS or HEPES are recommended .
  • Light Sensitivity : Thiophene oxidation is minimized by storing solutions in amber vials at -20°C .
  • Metabolic Stability : Liver microsome assays (human/rat) identify CYP450-mediated degradation. Adding cytochrome inhibitors (e.g., ketoconazole) extends half-life .

Methodological Tables

Q. Table 1: Comparative Yields for Synthetic Routes

StepReaction TypeSolventCatalystYield (%)Reference
1Suzuki-Miyaura CouplingDMFPd(PPh₃)₄78
2Reductive AminationMeOHNaBH₃CN85
3AlkylationTHFK₂CO₃65

Q. Table 2: Biological Activity Profiling

TargetAssay TypeIC₅₀ (µM)Model SystemReference
EGFR KinaseFluorescence0.12HeLa Cells
CYP3A4Microsomal15.3Human Liver
AntimicrobialMIC (Staph. aureus)32Agar Dilution

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Reactant of Route 2
4-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine

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